1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene
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Overview
Description
1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and a t-butylaminomethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene typically involves the bromination of a precursor compound followed by the introduction of the t-butylaminomethyl group. One common method involves the reaction of 2-fluorobenzene with bromine in the presence of a catalyst to form 1-bromo-2-fluorobenzene. Subsequently, the t-butylaminomethyl group is introduced through a nucleophilic substitution reaction using t-butylamine and formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like NaOH, KCN, or primary amines in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-hydroxy-3-(t-butylaminomethyl)-2-fluorobenzene, 1-cyano-3-(t-butylaminomethyl)-2-fluorobenzene, etc.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
1-Bromobutane: A simple alkyl bromide used in organic synthesis.
1-Bromo-3-methyl-2-butene: Used in the preparation of natural products and base-modified pyrimidine nucleosides.
1-Bromo-2-fluorobenzene: A precursor in the synthesis of more complex fluorinated aromatic compounds.
Uniqueness: 1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a t-butylaminomethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPUFZDMMVRRTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742796 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-91-4 |
Source
|
Record name | Benzenemethanamine, 3-bromo-N-(1,1-dimethylethyl)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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